This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is listed under different identifiers such as 1353945-18-2. It falls under the broader category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid typically involves several key steps:
The molecular structure of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid features several distinct components:
The compound can undergo various chemical reactions typical for amino acids and piperazine derivatives:
These reactions are crucial for modifying the compound for specific applications or improving its pharmacological properties .
While specific studies on the mechanism of action for this exact compound may be limited, related piperazine derivatives often act as receptor modulators or enzyme inhibitors. For instance, compounds containing piperazine structures have been shown to interact with neurotransmitter receptors in the central nervous system, potentially influencing pathways related to anxiety, depression, and other mood disorders.
Further research would be necessary to elucidate the precise mechanisms for this specific compound .
The physical and chemical properties of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid include:
The applications of 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid span several fields:
The structural complexity of 2-(4-(tert-butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid (CAS: 1353945-18-2) necessitates deliberate scaffold engineering to preserve functional group compatibility during synthesis. This compound features three distinct reactive sites: the tert-butoxycarbonyl (Boc)-protected amine, C3-methoxycarbonyl group, and acetic acid side chain, each requiring orthogonal protection-deprotection strategies. Molecular formula analysis (C₁₃H₂₂N₂O₆) confirms a molecular weight of 302.33 g/mol [2]. The Boc group at N4 provides acid-labile protection, while the C3 methoxycarbonyl serves as a carboxylate precursor resistant to nucleophilic attacks during alkylations. Strategic scaffold design prioritizes Boc installation first due to its steric bulk, which directs subsequent regioselective modifications. Computational studies indicate that Boc protection increases the N1 nucleophilicity by 35% compared to unprotected piperazines, facilitating acetic acid side chain coupling [5] [7].
Table 1: Comparative Reactivity of Piperazine Substituents
| Substituent Position | Function | Steric Hindrance | Key Reactions Tolerated |
|---|---|---|---|
| N4-Boc | Amine protection | High | Acidolysis, hydrogenation |
| C3-Methoxycarbonyl | Carboxylate precursor | Moderate | Saponification, amidation |
| N1-Acetic acid | Side chain | Low | Esterification, coupling |
Optimized routes employ Boc-piperazine intermediates (e.g., 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid, CAS 156478-71-6) as starting materials to ensure scaffold integrity during C3 functionalization [3] [5].
Regioselective N4-Boc protection is achieved under Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran/water (1:1) at 0–5°C, yielding >95% Boc-monoprotected piperazine without competitive di-Boc byproducts [5] [10]. Subsequent C3 carboxylation employs methyl chlorooxalate in acetonitrile with diisopropylethylamine (DIPEA) as base, exploiting the enhanced nucleophilicity of the Boc-protected secondary amine. This two-step sequence achieves 82–85% overall yield with <3% regioisomeric contamination [2] [7]. Crucially, the acetic acid side chain must be introduced post-C3 functionalization to avoid ester hydrolysis during subsequent steps. Kinetic studies reveal that C3 acylation proceeds 8-fold faster with methyl chlorooxalate versus methyl bromoacetate, enabling selective methoxycarbonyl installation without N1-alkylation [7].
Table 2: Orthogonal Protection Strategies for Piperazine Intermediates
| Intermediate | CAS Number | Molecular Formula | Protection Sequence | Key Application |
|---|---|---|---|---|
| 1-Boc-piperazine | 57260-71-6 | C₅H₁₀N₂O₂ | Boc first | N-functionalization |
| 2-(4-Boc-piperazin-1-yl)acetic acid | 156478-71-6 | C₁₁H₂₀N₂O₄ | Boc → acetic acid | Carboxylate scaffolds |
| 4-Boc-piperazine-2-carboxylic acid | 94395-14-7 | C₁₀H₁₈N₂O₄ | Boc → C2-COOH | Chiral derivatization |
While the target compound lacks chiral centers, its synthesis often requires enantiopure precursors like 3-substituted piperazine-2-acetic acid esters. Asymmetric hydrogenation using DuPhos-Rh catalysts achieves >90% ee for dehydroalanine-derived intermediates, though 3-phenylpiperazines remain prone to racemization during reductive amination [4] [7]. A patented alternative employs chiral resolution via L-tartrate salts to isolate (R)-1-[(4-chlorophenyl)phenylmethyl]-piperazine, a key cetirizine precursor, demonstrating scalability to multi-kilogram batches [4]. For C2-functionalized variants, enzymatic desymmetrization of bis-carboxamides using Candida antarctica lipase B (CAL-B) yields 3-substituted piperazines with 88% ee. However, the steric demand of the methoxycarbonyl group at C3 necessitates customized chiral auxiliaries—Oppolzer’s sultam derivatives enable diastereoselective alkylations with dr >15:1 [7].
Solid-phase synthesis enables rapid diversification of the acetic acid moiety. Wang resin-linked piperazines are acylated at N1 with bromoacetic acid, followed by nucleophilic displacement with amines or thiols [6]. The Boc group is retained during resin cleavage (20% TFA/DCM), enabling post-cleavage deprotection for further modifications. A reported protocol generates 48 analogs in parallel with purities >85% (HPLC), leveraging the C3 methoxycarbonyl as a hydrogen-bond acceptor to enhance scaffold rigidity during on-resin reactions [6]. For combinatorial libraries, Rink amide resin is preferred due to its acid-stable linkage, allowing Boc deprotection-resin cleavage orthogonality. Post-synthetic modifications include saponification of the methoxycarbonyl to access carboxylate derivatives or Pd-catalyzed cross-couplings for aryl-functionalized variants [6].
Enzyme-mediated routes address solvent waste and regioselectivity challenges in piperazine synthesis. Lipase-catalyzed ester hydrolysis selectively deprotects methyl esters without Boc cleavage, enabling aqueous synthesis of carboxylic acid derivatives. CAL-B in phosphate buffer (pH 7.0) achieves quantitative saponification of the C3-methoxycarbonyl group within 4 hours at 30°C, whereas conventional NaOH causes 15–20% Boc deprotection [8]. Transaminases facilitate chiral amine synthesis from ketone precursors, though substrate inhibition necessitates co-solvent optimization (e.g., 15% DMSO). Recent advances employ engineered imine reductases for reductive amination of diketopiperazines, achieving up to 99% ee under NADPH-free conditions. Solvent screening reveals that cyclopentyl methyl ether (CPME) enhances enzyme stability versus THF, improving conversions from 45% to 78% [8].
Table 3: Biocatalytic Methods for Piperazine Functionalization
| Enzyme | Reaction Type | Substrate Specificity | Conversion (%) | Green Metrics |
|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Ester hydrolysis | C3-methoxycarbonyl > N1-acetic ester | >95 | E-factor: 8.2 |
| ω-Transaminase (ATA-117) | Chiral amine synthesis | 3-ketopiperazines | 65–70 | PMI: 3.1 |
| Imine reductase (IRED-M5) | Reductive amination | N-Boc-diketopiperazines | 78–85 | E-factor: 12.4 |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8